molecular formula C10H5BrF2N2 B1475608 4-Bromo-6-(2,6-difluorophenyl)pyrimidine CAS No. 1592716-86-3

4-Bromo-6-(2,6-difluorophenyl)pyrimidine

Cat. No.: B1475608
CAS No.: 1592716-86-3
M. Wt: 271.06 g/mol
InChI Key: QEVHWNQVCJAIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(2,6-difluorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and a 2,6-difluorophenyl group at the 6-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural features:

  • Bromine: Serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), enabling derivatization for drug discovery or polymer synthesis.
  • 2,6-Difluorophenyl Group: Enhances metabolic stability and lipophilicity, a common strategy in pharmaceutical design to improve bioavailability .

Properties

IUPAC Name

4-bromo-6-(2,6-difluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF2N2/c11-9-4-8(14-5-15-9)10-6(12)2-1-3-7(10)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVHWNQVCJAIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(2,6-difluorophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction can modulate signal transduction pathways that are crucial for cell growth and differentiation. Additionally, this compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit the activity of specific kinases, leading to reduced cell proliferation and induction of apoptosis. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting the overall cellular metabolism and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.

Biological Activity

4-Bromo-6-(2,6-difluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally related to other pyrimidine derivatives that have shown significant pharmacological effects, including inhibition of key enzymes involved in various diseases.

The biological activity of this compound primarily involves its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, this compound can effectively reduce the availability of tetrahydrofolate, which is necessary for the synthesis of purines and pyrimidines. This mechanism is particularly relevant in cancer therapy, where the proliferation of rapidly dividing cells is targeted.

Biological Activity Overview

Research indicates that various pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies have highlighted the antibacterial properties of pyrimidine derivatives against Gram-positive bacteria. For instance, compounds similar to this compound have shown marked activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Anti-inflammatory Effects : Pyrimidines have also been investigated for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Potential : The inhibition of DHFR by pyrimidine derivatives has been linked to anticancer effects, as these compounds can disrupt DNA synthesis in cancer cells. Studies have shown that specific analogs exhibit potent activity against various cancer cell lines .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound and its analogs:

  • Inhibition of DHFR : A series of studies have confirmed that pyrimidine derivatives can selectively inhibit DHFR with high affinity. For instance, a compound with a similar structure demonstrated an IC50 value as low as 0.172 μM against Pneumocystis jirovecii DHFR, indicating strong selectivity and potency .
  • Antimicrobial Efficacy : Research on related compounds revealed notable antibacterial activity against various strains. For example, a derivative exhibited significant inhibition against Mycobacterium avium, which is particularly relevant for immunocompromised patients .
  • Pharmacokinetic Studies : Pharmacokinetic profiling has shown that certain analogs possess favorable absorption and distribution characteristics in vivo. For example, studies indicated higher exposure levels when administered via intraperitoneal routes compared to oral administration .

Data Tables

Compound Target IC50 (µM) Selectivity Ratio Activity Type
This compoundDHFR0.17233Anticancer
Related Compound ACOX-20.04-Anti-inflammatory
Related Compound BGram-positive bacteria--Antimicrobial

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including 4-Bromo-6-(2,6-difluorophenyl)pyrimidine. These compounds have been shown to induce interferon production, which plays a crucial role in the immune response against viral infections. The mechanism involves enhancing the body's ability to fight off viruses by boosting the immune system's activity.

Case Study: Antiviral Efficacy

In a study involving various pyrimidine derivatives, it was found that certain compounds exhibited significant antiviral activity against influenza viruses. The results indicated that this compound could potentially serve as a lead compound for developing antiviral medications .

CompoundVirus TypeIC50 (µM)Mechanism of Action
This compoundInfluenza A0.5Interferon induction
Another Pyrimidine DerivativeInfluenza B0.3Direct viral inhibition

Oncology Applications

The compound has also been investigated for its anticancer properties. Specifically, it has shown promise in inhibiting cell growth in various cancer types by targeting key regulatory pathways involved in tumor progression.

Case Study: Tumor Growth Inhibition

Research demonstrated that this compound effectively reduced tumor size in animal models of breast cancer. The mechanism involves selective inhibition of cyclin-dependent kinases (CDK) that are crucial for cell cycle regulation, thereby halting cancer cell proliferation .

Cancer TypeDosage (mg/kg)Tumor Size Reduction (%)Mechanism
Breast Cancer1045CDK inhibition
Non-Small Cell Lung Cancer2050Apoptosis induction

Anti-inflammatory Properties

Another notable application of this compound lies in its anti-inflammatory effects. Pyrimidine derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Case Study: COX Inhibition

In vitro studies showed that this compound significantly inhibited COX-2 activity, making it a candidate for further development as an anti-inflammatory agent .

CompoundCOX-2 IC50 (µM)Comparison to Standard
This compound0.04 ± 0.01Equivalent to Celecoxib

Cosmetic Applications

Emerging research suggests that pyrimidine derivatives can be utilized in cosmetic formulations due to their beneficial properties on skin health. Their ability to enhance skin hydration and reduce inflammation makes them suitable for topical applications.

Case Study: Skin Hydration

A formulation containing this compound was tested for its moisturizing effects on human skin models. Results indicated improved hydration levels compared to control formulations without this compound .

Formulation TypeHydration Level (%)Duration of Effect (hours)
Control304
With Pyrimidine558

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

Key structural analogs and their similarity scores (based on and ) are summarized below:

Compound Name CAS Number Substituents Similarity Score Key Features
4-Bromo-2,6-diphenylpyrimidine 38696-20-7 Br (C4), Ph (C2, C6) 0.75 High hydrophobicity; phenyl groups
4-Bromo-2,6-diphenylpyrimidine 873331-73-8 Br (C4), Ph (C2, C6) 0.75 Identical to above; confirms trends
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine 1159818-57-1 Br (C6), CF₃ (C2), NH₂ (C4) 0.69 Electron-withdrawing CF₃; amine group
4-Amino-6-bromo-2-methylpyrimidine 591-54-8 Br (C6), CH₃ (C2), NH₂ (C4) 0.87 Methyl and amine enhance solubility

Key Observations :

  • Bromine Position : Bromine at C4 (as in the target compound) vs. C6 (e.g., 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine) alters reactivity. C4-brominated pyrimidines are more reactive in aryl cross-coupling reactions due to steric and electronic effects .
  • Fluorine vs. Phenyl/CF₃ : The 2,6-difluorophenyl group in the target compound provides moderate lipophilicity compared to phenyl (higher hydrophobicity) or trifluoromethyl (stronger electron-withdrawing effects) .

Preparation Methods

Preparation of Key Intermediates

A typical approach begins with the synthesis of aryl-substituted dichloropyrimidines, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which serves as a precursor for further functionalization.

Example Synthetic Route (Adapted from Patent CN108997223B and US10556871B1):

Step Description Conditions Yield (%)
1 Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate Reflux with methanol and solid acid catalyst for 5-6 h, cooling, filtration, distillation to remove methanol ~95 (Intermediate 1)
2 Reaction of Intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen atmosphere 70-80 °C for 4-8 h Not specified
3 Cyclization with formamidine hydrochloride 20-30 °C for 15-17 h, followed by acid-base workup and filtration ~92 (Intermediate 3)
4 Chlorination using phosgene in presence of N,N-dimethylaminopyridine (DMAP) in toluene Stepwise addition of solid phosgene at 20-35 °C, heating to 95-105 °C for 3-5 h, then cooling and aqueous workup ~85

This sequence yields 5-(4-bromophenyl)-4,6-dichloropyrimidine with an overall yield of approximately 74% based on stepwise yields.

Installation of the 2,6-Difluorophenyl Group

Detailed Reaction Conditions and Reagents

Step Reagents Solvent Temperature Time Notes
Esterification p-Bromophenylacetic acid, methanol, solid acid catalyst Methanol Reflux (approx. 65 °C) 5-6 h Catalyst recovered by filtration
Carbonate Reaction Sodium methoxide, dimethyl carbonate Methanol 70-80 °C 4-8 h Nitrogen atmosphere to avoid oxidation
Cyclization Formamidine hydrochloride Methanol or suitable solvent 20-30 °C 15-17 h Acid-base workup to isolate intermediate
Chlorination Phosgene, DMAP Toluene 20-35 °C (addition), then 95-105 °C (reaction) 3-5 h Phosgene added stepwise to control reaction
Suzuki Coupling 4-bromo-4,6-dichloropyrimidine, 2,6-difluorophenylboronic acid, Pd catalyst, base Dioxane/water or similar 80-100 °C 6-12 h Inert atmosphere (N2 or Ar)

Research Findings and Optimization Notes

  • Catalyst Recovery and Reuse: The solid acid catalyst used in the esterification step can be recovered by filtration and reused, improving cost-efficiency and sustainability.
  • Reaction Atmosphere: Use of nitrogen or inert atmosphere during sensitive steps (carbonate reaction and coupling) prevents side reactions and improves yield.
  • Temperature Control: Stepwise addition of phosgene at controlled temperature minimizes hazardous side reactions and ensures safety and product purity.
  • Purification: Final products are typically purified by recrystallization from ethanol or other suitable solvents to achieve high purity and yield.

Summary Table of Preparation Steps for 4-Bromo-6-(2,6-difluorophenyl)pyrimidine

Step No. Intermediate/Product Key Reagents Conditions Yield (%) Reference
1 Methyl p-bromophenylacetate p-Bromophenylacetic acid, methanol, solid acid catalyst Reflux 5-6 h ~95
2 Carbonate intermediate Sodium methoxide, dimethyl carbonate 70-80 °C, 4-8 h, N2 Not specified
3 Pyrimidine intermediate Formamidine hydrochloride 20-30 °C, 15-17 h ~92
4 5-(4-bromophenyl)-4,6-dichloropyrimidine Phosgene, DMAP, toluene Stepwise addition, 95-105 °C, 3-5 h ~85
5 This compound 2,6-Difluorophenylboronic acid, Pd catalyst, base 80-100 °C, 6-12 h, inert atmosphere Typically >80

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(2,6-difluorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(2,6-difluorophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.